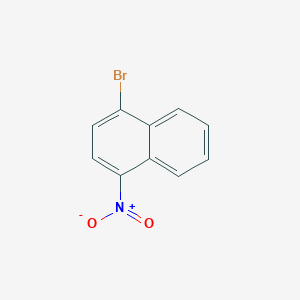

1-Bromo-4-nitronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

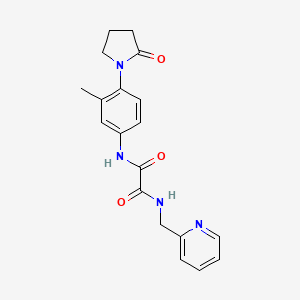

1-Bromo-4-nitronaphthalene is a chemical compound with the linear formula C10H6BrNO2 . It has a molecular weight of 252.069 .

Synthesis Analysis

The synthesis of 1-Nitronaphthalene, a related compound, has been studied extensively. The nitration of naphthalene is a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction . A simple and effective method of nitration of naphthalene using a classical nitrating mixture in 1,4 -dioxane is presented . The reaction occurs under homogeneous conditions and GC -MS analysis of the product showed 2 peaks corresponding to 1-nitronaphthalene (96%) and 2-nitronaphthalene (4%) .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-nitronaphthalene is defined by its linear formula: C10H6BrNO2 .Chemical Reactions Analysis

The nitration of naphthalene is a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction .科学的研究の応用

Battery Technology

1-Bromo-4-nitronaphthalene and its derivatives, such as 1-Nitronaphthalene, have been investigated for their potential use in battery technology. Research by Thirunakaran et al. (1996) explored the use of 1-Nitronaphthalene as a battery depolarizer in conjunction with a high-energy magnesium anode. This study found that 1-Nitronaphthalene showed good reduction efficiency and could be an effective cathode active material in battery cells (Thirunakaran, Vasudevan, Sivashanmugam, Kumar, & Muniyandi, 1996).

Photochemistry and Atmospheric Chemistry

1-Nitronaphthalene, closely related to 1-Bromo-4-nitronaphthalene, plays a significant role in atmospheric chemistry. Brigante et al. (2010) researched the photosensitized reactions of 1-Nitronaphthalene in aqueous solutions, finding that it can be a source of various radical species and singlet oxygen in atmospheric waters. Their work highlights the importance of understanding the photochemistry of nitro-PAHs like 1-Nitronaphthalene in environmental contexts (Brigante, Charbouillot, Vione, & Mailhot, 2010).

Feilberg et al. (1999) further studied the atmospheric behavior of nitronaphthalenes. They modeled the formation, decay, and partitioning of these compounds in the atmosphere, using 1- and 2-nitronaphthalene as examples. This study contributes to understanding the environmental impact of nitronaphthalenes, including their formation and degradation in regional airmasses (Feilberg, Kamens, Strommen, & Nielsen, 1999).

Chemical Synthesis

The synthesis of compounds like 1-Bromo-4-nitronaphthalene and its derivatives is critical for various applications. Gong-an et al. (2009) reported a simple and efficient method for synthesizing 1-Nitronaphthalene, an important intermediate for creating medicines, dyes, agricultural chemicals, and rubber antioxidants. Their method used nitric acid as a nitrating agent and achieved high yields under mild conditions (Li Gong-an, Miao Jiang-huan, & Z. Xiaopeng, 2009).

Malhotra et al. (2013) developed a catalyst-free conjugate addition of indoles and pyrroles to dihydronitronaphthalenes in water, which is relevant for the synthesis of complex organic compounds. This method is valuable for creating novel classes of compounds, illustrating the utility of nitronaphthalenes in organic synthesis (Malhotra, Ghosh, Dey, Chakrabarti, Ghosh, Dutta, Asijaa, Roy, Dutta, Basu, & Hajra, 2013).

作用機序

Target of Action

The primary target of 1-Bromo-4-nitronaphthalene is the aromatic ring of the naphthalene molecule . The compound interacts with the carbon atoms of the aromatic ring, leading to a series of reactions .

Mode of Action

1-Bromo-4-nitronaphthalene undergoes electrophilic aromatic substitution . The electrophile, in this case, is the nitronium ion generated by the interaction . The nitronium ion attacks the aromatic ring, forming a nitrobenzenium ion, which then transforms into an aromatic nitro compound .

Biochemical Pathways

The degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This compound is also an early intermediate in the naphthalene degradation pathway . The subsequent assimilation of 1,2-dihydroxynaphthalene seems to follow the well-established pathway for naphthalene degradation .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its molecular structure and the presence of the bromine and nitro groups .

Result of Action

The result of the action of 1-Bromo-4-nitronaphthalene is the transformation of the naphthalene molecule into a nitro compound . This transformation involves the substitution of a hydrogen atom on the aromatic ring with a nitro group .

特性

IUPAC Name |

1-bromo-4-nitronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENKLKXUFZIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2987580.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2987584.png)

![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2987586.png)

![N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2987587.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2987588.png)

![6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one](/img/structure/B2987591.png)

![5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2987600.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)